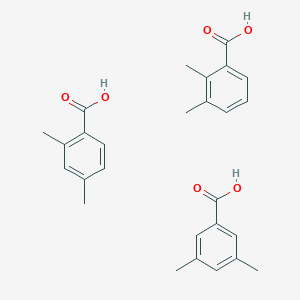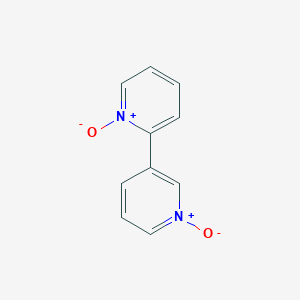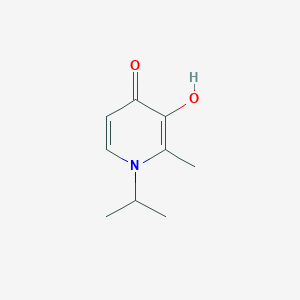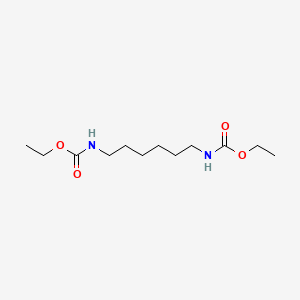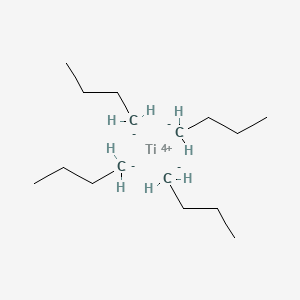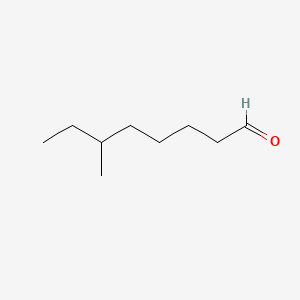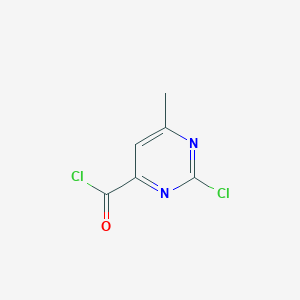
Bis(4-methoxyphenyl) sulfone
Übersicht
Beschreibung
Bis(4-methoxyphenyl) sulfone is a chemical compound with the molecular formula C14H14O4S. It has an average mass of 278.324 Da and a monoisotopic mass of 278.061279 Da .
Synthesis Analysis
The synthesis of sulfones, including Bis(4-methoxyphenyl) sulfone, often involves the oxidation of sulfides . Another method involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone and zinc powder .Molecular Structure Analysis
The molecular structure of Bis(4-methoxyphenyl) sulfone consists of two 4-methoxyphenyl groups connected by a sulfonyl (SO2) group .Chemical Reactions Analysis
Bis(4-methoxyphenyl) sulfone can undergo various chemical reactions. For instance, it can be involved in the oxidation of sulfides . Another study reported that Bis(4-methoxyphenyl)-oxoammonium cation undergoes hydrolysis to form the corresponding quinone imine oxide and methanol .Physical And Chemical Properties Analysis
Bis(4-methoxyphenyl) sulfone is a solid compound. It has a molecular weight of 278.324 Da and a monoisotopic mass of 278.061279 Da .Wissenschaftliche Forschungsanwendungen
Poly(arylene ether sulfone) Membranes in Fuel Cells
Bis(4-methoxyphenyl) sulfone has been used in the synthesis of new monomers for creating copoly(arylene ether sulfone)s, which are then transformed into proton exchange membranes for fuel cell applications. These membranes demonstrate good mechanical strength and high proton conductivities, making them suitable for use in fuel cells. Their methanol permeabilities are significantly lower than that of Nafion®, suggesting improved efficiency (Wang et al., 2012).
Proton Exchange Membranes with Sulfonated Side Chains
Another application involves the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, which possess high proton conductivity, making them suitable as polyelectrolyte membrane materials in fuel cells. These copolymers demonstrate a balance of conductivity and methanol transport, crucial for efficient fuel cell operations (Kim et al., 2008).
Nanofiltration Membranes for Dye Treatment
Bis(4-methoxyphenyl) sulfone is also involved in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes are used in the treatment of dye solutions, showing increased water flux and high dye rejection rates. The introduction of sulfonic acid groups in the membranes enhances their hydrophilicity, improving their effectiveness in filtration processes (Liu et al., 2012).
Sulfonated Block Copolymers for Fuel-Cell Applications
Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using bis(4-methoxyphenyl) sulfone, have been developed for fuel-cell applications. These copolymers exhibit higher proton conductivity and mechanical properties compared to perfluorinated ionomer membranes, making them promising materials for fuel cells (Bae et al., 2009).
Electronic Transport in Poly(azomethine Sulfone)s
Research has also explored the electronic transport mechanism in thin films of poly(azomethine sulfone)s, which are synthesized using bis(4-methoxyphenyl) sulfone. These materials exhibit semiconducting properties and are studied for their potential applications in electronic devices (Rusu et al., 2007).
Oxidizing Agent in Organic Chemistry
Bis(4-methoxyphenyl) telluroxide, closely related to bis(4-methoxyphenyl) sulfone, is utilized as a mild and highly selective oxidizing agent in organic chemistry, particularly for converting thiocarbonyl groups into oxo analogues and thiols into disulfides (Barton et al., 1979).
Safety and Hazards
Zukünftige Richtungen
Bis(4-methoxyphenyl) sulfone and other bisphenol analogues have been produced to replace Bisphenol A in various applications due to safety concerns about Bisphenol A . The future research directions may focus on developing safer and more efficient synthesis methods, exploring new applications, and further investigating its properties and mechanisms of action.
Eigenschaften
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPWTKPQXYLOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285873 | |
| Record name | bis(4-methoxyphenyl) sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxyphenyl) sulfone | |
CAS RN |
3112-80-9 | |
| Record name | NSC43075 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(4-methoxyphenyl) sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



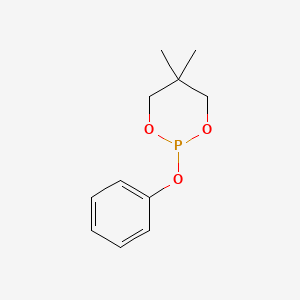

![3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane](/img/structure/B3051034.png)
